molecular formula C16H20ClNOS B12754141 2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride CAS No. 88013-31-4

2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride

Cat. No.: B12754141
CAS No.: 88013-31-4
M. Wt: 309.9 g/mol
InChI Key: PBNNOZMPSFQBDW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride is a complex organic compound that belongs to the class of thienopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thienopyridine core, followed by functionalization to introduce the hydroxymethyl and p-tolyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the thienopyridine core or other functional groups.

    Substitution: Various substitution reactions can be performed on the aromatic ring to introduce different substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-(Hydroxymethyl)-6-methyl-4-p-tolyl-4,5,6,7-tetrahydrothieno(2,3-d)pyridine hydrochloride is unique due to its specific functional groups and the combination of the thienopyridine core with the hydroxymethyl and p-tolyl substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Properties

CAS No.

88013-31-4

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

[6-methyl-4-(4-methylphenyl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c1-11-3-5-12(6-4-11)15-8-17(2)9-16-14(15)7-13(10-18)19-16;/h3-7,15,18H,8-10H2,1-2H3;1H

InChI Key

PBNNOZMPSFQBDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC3=C2C=C(S3)CO)C.Cl

Origin of Product

United States

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